Potassium bis(oxalato)platinate(II) dihydrate
Description
Properties
CAS No. |
14244-64-5 |
|---|---|
Molecular Formula |
C4H4K2O10Pt |
Molecular Weight |
485.35 g/mol |
IUPAC Name |
dipotassium;oxalate;platinum(2+);dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;+2/p-4 |
InChI Key |
OOFIORZMOKMUAK-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[K+].[K+].[Pt+2] |
Origin of Product |
United States |
Synthetic Methodologies for Potassium Bis Oxalato Platinate Ii and Its Derivatives
Preparation of the Parent Anion, [Pt(C₂O₄)₂]²⁻
The synthesis of the bis(oxalato)platinate(II) anion, [Pt(C₂O₄)₂]²⁻, can be achieved using either platinum(IV) or platinum(II) starting materials. The choice of precursor influences the reaction chemistry, particularly regarding the need for a reduction step.
Synthesis from Platinum(IV) Precursors
The preparation of potassium bis(oxalato)platinate(II) dihydrate, K₂[Pt(C₂O₄)₂]·2H₂O, from a platinum(IV) precursor such as potassium hexachloroplatinate(IV) (K₂[PtCl₆]) involves a simultaneous reduction of the platinum center from Pt(IV) to Pt(II) and ligand exchange. In this reaction, potassium oxalate (B1200264) (K₂C₂O₄) serves a dual role as both a reducing agent and the source of the oxalate ligand google.comgoogleapis.com.
A typical procedure involves dissolving K₂[PtCl₆] and a significant excess of K₂C₂O₄ in distilled water. For example, 1.425 g of K₂[PtCl₆] can be reacted with 18.392 g of K₂C₂O₄ in 50 ml of distilled water at approximately 95°C with stirring for 1 hour and 15 minutes google.com. The excess oxalate is crucial for stabilizing the resulting Pt(II) species and driving the reaction to completion googleapis.com.
An alternative method employs a different reducing agent to first reduce the platinum precursor. For instance, K₂[PtCl₆] can be suspended in hot distilled water (≈95°C), and a saturated sulfur dioxide (SO₂) solution is added dropwise until the Pt(IV) salt dissolves completely, indicating reduction to Pt(II). Subsequently, an excess of K₂C₂O₄ is added to the solution, which is then stirred for an additional hour to form the desired bis(oxalato)platinate(II) complex. This method yielded 78% of the final product google.com.
Synthesis from Platinum(II) Precursors
When starting with a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), the synthesis is a direct ligand exchange reaction, eliminating the need for a reduction step. The process involves dissolving K₂[PtCl₄] and K₂C₂O₄ in distilled water and heating the mixture to facilitate the replacement of the chloro ligands with oxalate ligands google.comgoogleapis.comresearchgate.net.
In a representative synthesis, 2.075 g of K₂[PtCl₄] and 13.561 g of K₂C₂O₄ are dissolved in 30 ml of distilled water. The solution is stirred for one hour at a temperature of approximately 95°C google.comgoogleapis.com. The high concentration of oxalate ions facilitates the complete substitution of the chloride ligands, leading to the formation of the stable [Pt(C₂O₄)₂]²⁻ anion. This particular method has been reported to achieve a high yield of 98% google.comgoogleapis.com.
Optimization of Reaction Conditions and Yield
Research has shown that the molar ratio of the reactants and the reaction temperature are critical parameters for optimizing the synthesis of K₂[Pt(C₂O₄)₂]·2H₂O, particularly when starting from Pt(IV) precursors. It was discovered that using a large molar excess of potassium oxalate significantly improves the reaction rate and yield, while simultaneously preventing the decomposition of the platinum species into platinum metal (platinum black) google.comgoogleapis.com.
Historically, syntheses used a small excess of oxalate (up to a 1:4 ratio of Pt:oxalate) at 100°C for extended periods, which often led to the undesirable formation of platinum black. In contrast, optimized conditions employ a much higher mole ratio of platinum to oxalate—greater than 1:8 and preferably 1:16 or even higher—at a temperature just below boiling (typically 95°C). This high concentration of the oxalate anion stabilizes the bis-oxalato-platinate(II) species and accelerates both the reduction and ligand exchange steps googleapis.com.
The effect of the oxalate concentration on the yield is significant. As demonstrated in studies, increasing the K₂[PtCl₆]:K₂C₂O₄ ratio from 1:16 to 1:34 increases the product yield from 67% to 86%. The reaction time also decreases with a higher excess of oxalate. With a Pt:oxalate ratio of 1:16, a 98% yield can be achieved from K₂[PtCl₄] in just one hour google.comgoogleapis.com.
| Precursor | Pt:Oxalate Ratio | Temperature | Time | Yield | Notes |
| K₂[PtCl₆] | 1:34 | 95°C | ~1.25 hours | 86% | High oxalate excess prevents Pt black formation. |
| K₂[PtCl₆] | - | 95°C | 1 hour | 78% | Uses SO₂ as a separate reducing agent. |
| K₂[PtCl₄] | 1:16 | 95°C | 1 hour | 98% | Direct ligand exchange, high yield. |
Purification Techniques
Following the synthesis reaction, a standardized purification protocol is employed to isolate the K₂[Pt(C₂O₄)₂]·2H₂O product. The primary technique used is crystallization, followed by filtration and washing google.comgoogleapis.com.
After the reaction mixture has been stirred for the designated time at an elevated temperature, the vessel is cooled in a refrigerator at a temperature between 2°C and 10°C (typically around 5°C) for approximately two hours. This cooling step reduces the solubility of the product in the aqueous solution, promoting complete crystallization and maximizing the recovery of the solid product google.comgoogleapis.com.
Once crystallization is complete, the resulting precipitate is collected by filtration. The solid product is then washed multiple times (e.g., five times) with small volumes of cold distilled water to remove any unreacted starting materials and soluble impurities. Finally, the precipitate is rinsed with acetone (B3395972) to facilitate drying and then air-dried in a low-temperature oven (around 50°C) to yield the purified yellow crystalline product google.comgoogleapis.com.
Synthesis of Mixed-Ligand Platinum(II) Oxalato Complexes
Potassium bis(oxalato)platinate(II) is a valuable starting material for synthesizing mixed-ligand platinum(II) complexes. In these reactions, the oxalate ligands are displaced by other donor ligands, leading to a diverse range of new compounds.
Reaction with N-Donor Ligands (e.g., Adenosine (B11128), Azaindole Derivatives)
A common synthetic route involves the reaction of K₂[Pt(C₂O₄)₂] with various nitrogen-donor (N-donor) ligands, such as adenosine and azaindole derivatives. This typically proceeds via a one-step procedure where the bis(oxalato)platinate(II) salt is reacted with the desired N-donor ligand to form neutral complexes of the general formula [Pt(ox)(L)₂], where 'L' represents the monodentate N-donor ligand and 'ox' is the bidentate oxalate dianion nih.govnih.gov.
Adenosine Derivatives: A series of platinum(II) oxalato complexes with N6-benzyladenosine derivatives as the N-donor ligands have been synthesized. The general procedure involves dissolving K₂[Pt(C₂O₄)₂]·2H₂O in a minimum amount of hot distilled water and adding it to a solution of the specific N6-benzyladenosine derivative in hot methanol. The reaction mixture is typically stirred at an elevated temperature (e.g., 60°C) for several days to ensure the reaction goes to completion. The resulting [Pt(ox)(nL)₂]·1.5H₂O complexes are then isolated nih.govnih.gov. Characterization using multinuclear NMR and mass spectrometry confirms that the adenosine-based ligands coordinate to the platinum(II) center through the N7 atom of the purine (B94841) ring nih.gov.
Azaindole Derivatives: Similarly, platinum(II) oxalato complexes incorporating 7-azaindole (B17877) derivatives have been prepared using a one-step synthetic method. A solution of the substituted 7-azaindole (e.g., 4-chloro-7-azaindole (B22810) or 3-bromo-7-azaindole) in hot ethanol (B145695) is added to a hot aqueous solution of K₂[Pt(C₂O₄)₂]·2H₂O. The mixture is stirred at 50°C for two days. The solid product that forms is then collected by filtration, washed with distilled water and ethanol, and dried. This method has been used to successfully synthesize complexes of the type [Pt(ox)(naza)₂] (where 'naza' is a 7-azaindole derivative) with yields as high as 80% nih.gov.
| N-Donor Ligand | General Formula | Reaction Conditions |
| N6-benzyladenosine derivatives | [Pt(ox)(nL)₂]·1.5H₂O | Stirred at 60°C for 5 days in a water/methanol mixture. |
| Halogenated 7-azaindole derivatives | [Pt(ox)(naza)₂] | Stirred at 50°C for 2 days in a water/ethanol mixture. |
General Principles of Ligand Exchange Reactions in Platinum(II) Systems
Ligand exchange reactions are fundamental to the synthesis of platinum(II) complexes, including derivatives of potassium bis(oxalato)platinate(II). Platinum(II) complexes are typically square planar and have a 16-electron configuration. The substitution of one ligand for another in these systems is a critical process for creating new compounds with desired properties.
The rate of substitution is influenced by several factors:
The nature of the entering ligand: Ligands with higher nucleophilicity generally react faster.
The nature of the leaving group: Better leaving groups (those that are more stable on their own) are replaced more easily.
The trans effect: The ligand positioned trans (opposite) to the leaving group has a significant impact on the substitution rate. libretexts.org
The trans effect describes the ability of a ligand to labilize the ligand opposite to it. Ligands with strong σ-donor or π-acceptor capabilities exhibit a strong trans effect, accelerating the substitution of the trans-positioned ligand. libretexts.org This effect is crucial for directing the synthesis towards a specific isomer. The general series for the trans effect is as follows:
| Effect Strength | Ligands |
|---|---|
| Strong | CO, CN⁻, C₂H₄, PR₃ |
| Moderate | NO₂⁻, I⁻, SCN⁻, Br⁻, Cl⁻ |
| Weak | py, NH₃, OH⁻, H₂O |
This table illustrates the relative strength of the trans effect for common ligands. Ligands are ordered from strongest to weakest.
This principle is demonstrated in the synthesis of cisplatin (B142131), cis-[PtCl₂(NH₃)₂]. Starting from [PtCl₄]²⁻, the first ammonia (B1221849) ligand substitutes a chloride. In the resulting [PtCl₃(NH₃)]⁻ complex, the trans effect of Cl⁻ is greater than that of NH₃. Therefore, the next ammonia molecule will preferentially replace a chloride that is cis to the first ammonia (and trans to a chloride), leading to the cis isomer. youtube.com Conversely, starting from [Pt(NH₃)₄]²⁺ and reacting it with chloride ions would yield the trans isomer because the trans effect of NH₃ is weaker than that of the chloride ligands that would be substituted sequentially. youtube.com
Control of Stereochemistry and Isomer Formation
The geometry of square planar platinum(II) complexes allows for the existence of geometric isomers, primarily cis and trans isomers. libretexts.org Stereochemistry, the three-dimensional arrangement of atoms, is critical as different isomers can have vastly different chemical and biological properties. nih.gov Controlling the formation of a specific isomer is a key challenge and objective in synthetic inorganic chemistry.
For a square planar complex with the general formula [Ma₂b₂], where 'M' is the metal center and 'a' and 'b' are different monodentate ligands, two geometric isomers are possible:
cis isomer: The two 'a' ligands are adjacent to each other (90° angle). libretexts.org
trans isomer: The two 'a' ligands are opposite each other (180° angle). libretexts.org
If a complex contains four different ligands, [Mabcd], three geometric isomers are possible. studyraid.comyoutube.com
The primary method for controlling stereochemistry in the synthesis of platinum(II) complexes is the strategic application of the trans effect . youtube.com By choosing the starting material and the sequence of ligand introduction, a synthetic chemist can direct the reaction to the desired product.
Synthetic Strategy Based on the Trans Effect:
| Starting Complex | Reagent 1 | Intermediate | Reagent 2 | Final Product | Rationale |
| [PtCl₄]²⁻ | NH₃ | [PtCl₃(NH₃)]⁻ | NH₃ | cis-[PtCl₂(NH₃)₂] | The trans effect of Cl⁻ > NH₃ directs the second NH₃ to a position cis to the first. youtube.com |
| [Pt(NH₃)₄]²⁺ | Cl⁻ | [Pt(NH₃)₃Cl]⁺ | Cl⁻ | trans-[PtCl₂(NH₃)₂] | The trans effect of Cl⁻ > NH₃ labilizes the NH₃ opposite to the first Cl⁻, leading to trans substitution. |
Another method to control stereochemistry is the use of chelating ligands . Bidentate or multidentate ligands can coordinate to the platinum center at multiple sites, which can restrict the possible geometries. For instance, a bidentate ligand like oxalate (ox²⁻) in potassium bis(oxalato)platinate(II) inherently forces the coordinated oxygen atoms into a cis configuration due to the ligand's structure. When derivatives are synthesized via ligand exchange, for example in the reaction of K₂[Pt(ox)₂] with N-donor ligands, the remaining oxalate ligand can influence the stereochemical outcome of the final product. researchgate.net
Furthermore, steric hindrance can play a role. Bulky ligands may favor the formation of the trans isomer to minimize steric repulsion between them. In some cases, thermal isomerization can be used to convert a kinetically favored product into a thermodynamically more stable isomer. nih.gov For example, cis isomers of certain platinum(II) complexes can be converted to their trans counterparts upon heating. nih.gov
The precise control over these factors—the trans effect, chelation, steric interactions, and reaction conditions—is essential for the rational design and synthesis of specific isomers of potassium bis(oxalato)platinate(II) derivatives.
Advanced Spectroscopic and Structural Characterization of Potassium Bis Oxalato Platinate Ii Compounds
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of coordination compounds. For potassium bis(oxalato)platinate(II), these methods are instrumental in confirming the coordination of the oxalate (B1200264) ligands to the platinum(II) center.
Infrared (IR) Spectroscopic Analysis of Coordination Modes
Infrared (IR) spectroscopy is highly effective for identifying the functional groups and coordination modes within the bis(oxalato)platinate(II) anion. The bidentate coordination of the two oxalate ligands to the platinum center results in a characteristic IR spectral signature.
Detailed analysis of the dihydrate form, K₂[Pt(C₂O₄)₂]·2H₂O, reveals several key absorption bands. The presence of water of hydration is confirmed by broad O-H stretching vibrations, which are typically observed in the region of 3400-3600 cm⁻¹. mdpi.com The most diagnostic bands are those associated with the oxalate ligand itself. The strong asymmetric stretching vibration of the carbonyl groups (ν(C=O)) appears at approximately 1668-1696 cm⁻¹. mdpi.com The symmetric C-O stretching vibration is found around 1234 cm⁻¹. mdpi.com
Crucially, the coordination of the oxalate to the platinum(II) ion is evidenced by the appearance of bands at lower frequencies. Vibrations corresponding to the Pt-O stretch are observed in the range of 558-572 cm⁻¹, while deformations of the five-membered PtO₂C₂ chelate ring are found around 454-458 cm⁻¹. mdpi.comnih.gov The disappearance of bands associated with free, uncoordinated oxalate ions confirms the formation of the stable complex.
Table 1: Characteristic IR Absorption Bands for K₂[Pt(C₂O₄)₂]·2H₂O
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|
| O-H Stretch (water of hydration) | 3559, 3476 | mdpi.com |
| Asymmetric C=O Stretch | 1696, 1668 | mdpi.com |
| Symmetric C-O Stretch | 1234 | mdpi.com |
| Pt-O Stretch | 565 | mdpi.com |
| PtO₂C₂ Ring Deformation | 454-458 | mdpi.comnih.gov |
Raman Spectroscopic Investigations of Vibrational Modes
Raman spectroscopy complements IR spectroscopy by providing information on the symmetric vibrational modes of the molecule. For centrosymmetric complexes like the square-planar [Pt(C₂O₄)₂]²⁻ anion, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice versa. However, in practice, solid-state effects can lead to some overlap.
Studies on related platinum(II) oxalato complexes have shown that the Raman and IR peaks characteristic of the coordinated oxalate ligand and the Pt-O bonds often occur in similar regions. mdpi.comnih.gov While specific, detailed Raman spectra for K₂[Pt(C₂O₄)₂] are not extensively reported in the reviewed literature, analysis of analogous compounds such as K₂Cu(C₂O₄)₂·2H₂O provides insight. nih.gov In such compounds, strong Raman bands corresponding to the symmetric C-C and C=O stretching modes of the oxalate ligand are expected. The Pt-O symmetric stretching vibrations would also be prominent in the Raman spectrum, providing direct evidence of the metal-ligand bond. The combination of both IR and Raman data allows for a more complete assignment of all vibrational modes of the complex. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure and electronic environment of molecules in solution and, increasingly, in the solid state. For potassium bis(oxalato)platinate(II) and its derivatives, multinuclear and multidimensional NMR experiments provide definitive evidence of ligand coordination, structure, and purity.
Multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) for Structural Elucidation
The characterization of bis(oxalato)platinate(II) complexes benefits from a multinuclear NMR approach, leveraging the magnetic properties of various isotopes.
¹³C NMR: The ¹³C NMR spectrum provides a clear signal for the carbon atoms of the oxalate ligands. In derivatives of bis(oxalato)platinate(II), a single resonance for the two equivalent carboxylate carbons of the symmetrically chelated oxalate ligand is typically observed between 165.5 and 166.0 ppm. mdpi.comnih.gov This single peak confirms the bidentate coordination mode of the oxalate dianion to the Pt(II) atom. nih.gov
¹⁹⁵Pt NMR: Platinum-195 is a spin-½ nucleus with a natural abundance of 33.8%, making it an excellent probe for studying platinum complexes. huji.ac.ilresearchgate.net The ¹⁹⁵Pt chemical shift is extremely sensitive to the coordination environment, including the oxidation state and the nature of the coordinated ligands. researchgate.net For square-planar Pt(II) complexes with a PtN₂O₂ donor set, such as those formed from the reaction of K₂[Pt(C₂O₄)₂] with nitrogen-donor ligands, the ¹⁹⁵Pt chemical shifts are found in a characteristic range, typically between -1690 ppm and -1785 ppm (relative to a K₂[PtCl₄] standard). mdpi.comnih.gov Solid-state ¹⁹⁵Pt NMR has also been applied to K₂[Pt(C₂O₄)₂]·2H₂O, confirming a structure with near-perfect axial symmetry. acs.org
¹H and ¹⁵N NMR: While the parent K₂[Pt(C₂O₄)₂] complex lacks hydrogen and nitrogen atoms (aside from potential water of hydration), ¹H and ¹⁵N NMR are crucial for characterizing its derivatives. For example, in complexes where the oxalate is a leaving group and is replaced by nitrogen-containing ligands, ¹H and ¹⁵N NMR are used to confirm the coordination of these new ligands to the platinum center. mdpi.commdpi.comnih.gov
Table 2: Typical NMR Chemical Shifts for Bis(oxalato)platinate(II) Derivatives
| Nucleus | Compound Type | Chemical Shift (ppm) | Reference(s) |
|---|---|---|---|
| ¹³C (oxalate) | [Pt(ox)(N-ligand)₂] | 165.5 - 166.0 | mdpi.comnih.gov |
| ¹⁹⁵Pt | [Pt(ox)(N-ligand)₂] | ~ -1690 to -1785 | mdpi.comnih.gov |
Two-Dimensional NMR Techniques for Ligand Assignment
In the study of more complex derivatives synthesized from potassium bis(oxalato)platinate(II), two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. While a simple salt like K₂[Pt(C₂O₄)₂] would not yield a complex 2D spectrum, these techniques are vital when other intricate ligands are introduced.
Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. mdpi.comresearchgate.net For instance, in platinum(II) oxalato complexes containing adenosine (B11128) or azaindole-based ligands, these experiments allow for the definitive assignment of all ¹H, ¹³C, and ¹⁵N signals of the ligands. mdpi.commdpi.comnih.gov By correlating the signals of protons with directly attached carbons (HSQC) or with carbons and nitrogens that are two or three bonds away (HMBC), a complete structural map of the coordinated ligands can be constructed, confirming the exact site of platinum coordination.
NMR Chemical Shifts and Coupling Constants as Probes for Electronic Environment
The precise values of NMR chemical shifts and spin-spin coupling constants are highly sensitive to the electronic environment around the nucleus, providing valuable information on bonding and structure.
The coordination of a ligand to the platinum(II) center causes a significant change in the electron density of the ligand, which is reflected in its NMR chemical shifts. This "coordination shift" (Δδ), the difference in chemical shift between the free and coordinated ligand, is a powerful indicator of metal-ligand bond formation. For example, in platinum(II) oxalato complexes with N-donor ligands, the proton and carbon signals of the ligand atoms near the coordination site typically experience a downfield shift upon bonding to the electron-withdrawing platinum center. mdpi.com
Spin-spin coupling constants, particularly one-bond couplings to the platinum nucleus (¹J), offer direct evidence of bonding. The observation of coupling between a ligand atom (e.g., ¹³C or ¹⁵N) and the ¹⁹⁵Pt nucleus is definitive proof of a covalent bond. The magnitude of the ¹J(¹⁹⁵Pt-L) coupling constant can provide insight into the nature of the trans ligand (the trans influence) and the s-character of the Pt-L bond. For example, one-bond ¹⁹⁵Pt-¹⁵N couplings in platinum complexes are typically in the range of 160 to 390 Hz. huji.ac.il The measurement of ¹J(¹³C-¹⁹⁵Pt) coupling constants has been used to directly confirm the coordination structure of platinum sites. iastate.edu
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful analytical tool for the characterization of potassium bis(oxalato)platinate(II) and its derivatives. It provides valuable information regarding the molecular weight and structure of these platinum complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of metal-organic complexes like potassium bis(oxalato)platinate(II). researchgate.net This method allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of the intact molecular ion or its adducts. researchgate.net
In the analysis of platinum(II) oxalato complexes, ESI-MS is frequently used to confirm the composition and stoichiometry of newly synthesized compounds. mdpi.commdpi.comresearchgate.net For instance, in studies involving platinum(II) oxalato complexes with N-donor ligands, ESI-MS has been instrumental in identifying molecular ion peaks. mdpi.com In positive-ion mode (ESI+), adducts such as [{Pt(ox)(nL)₂}+Na]⁺ and [{Pt(ox)(nL)₂}+K]⁺ are often observed, where 'nL' represents a neutral N-donor ligand. mdpi.com The detection of these adducts, alongside the molecular ion peak, provides strong evidence for the proposed structure of the complex. mdpi.com
| Ionization Mode | Observed Species | Significance |
| ESI+ | [{Pt(ox)(nL)₂}+H]⁺ | Molecular ion |
| ESI+ | [{Pt(ox)(nL)₂}+Na]⁺ | Sodium adduct |
| ESI+ | [{Pt(ox)(nL)₂}+K]⁺ | Potassium adduct |
| ESI- | [{Pt(ox)(nL)₂}–H]⁻ | Deprotonated molecular ion |
Fast Atom Bombardment (FAB) mass spectrometry is another soft ionization technique that has been utilized in the structural elucidation of platinum complexes. core.ac.ukwikipedia.org In FAB-MS, a high-energy beam of neutral atoms, typically argon or xenon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol. wikipedia.orgumd.edu This process generates ions from the analyte with minimal fragmentation, making it suitable for the analysis of thermally labile and non-volatile compounds. wikipedia.orgrsc.orged.gov
Historically, FAB-MS has been employed to indicate the presence of molecular ion species in various platinum complexes. core.ac.uk The resulting mass spectrum can confirm the molecular weight of the complex, providing crucial information for its identification. While newer techniques like ESI-MS have become more prevalent, FAB-MS remains a relevant method in the historical context of coordination chemistry and for specific applications where it may offer advantages. core.ac.uk The technique can produce both positive and negative ions, often in the form of [M+H]⁺ or [M-H]⁻, which helps in confirming the molecular formula of the synthesized platinum compounds. rsc.org
| Technique | Ionization Method | Key Information Obtained |
| FAB-MS | Bombardment with high-energy neutral atoms in a liquid matrix. wikipedia.org | Molecular weight confirmation through the detection of molecular ion species. core.ac.uk |
X-ray Diffraction Analysis
X-ray diffraction analysis stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For potassium bis(oxalato)platinate(II) and its derivatives, this technique provides unparalleled insight into their molecular and crystal structures.
Single crystal X-ray diffraction is the primary technique for unambiguously determining the molecular and crystal structure of compounds like potassium bis(oxalato)platinate(II). By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated. This map allows for the precise location of each atom within the molecule and the unit cell of the crystal.
For platinum(II) oxalato complexes, single-crystal X-ray analysis has confirmed the square-planar geometry around the central platinum(II) ion. nih.gov These studies reveal a coordination environment where the platinum atom is bonded to two bidentate oxalate ligands, forming a PtO₄ donor set. nih.gov The successful growth of single crystals suitable for X-ray analysis is a critical and often challenging step in the characterization process. mdpi.com When successful, the data obtained provides definitive proof of the molecular structure.
| Technique | Information Obtained | Significance |
| Single Crystal X-ray Diffraction | Precise atomic coordinates, bond lengths, bond angles, and unit cell parameters. researchgate.net | Unambiguous determination of the molecular and crystal structure. nih.gov |
The data obtained from single crystal X-ray diffraction allows for a detailed analysis of the geometric parameters within the coordination sphere of the platinum atom. This includes the precise measurement of platinum-ligand bond lengths and the angles between these bonds. nih.gov
In bis(oxalato)platinate(II) complexes, the Pt–O bond lengths are a key parameter. For example, in a related platinum(II) oxalato complex with adenine-based ligands, the Pt–O bond lengths were found to be in the range of 1.994–2.033 Å. mdpi.com The coordination angles around the platinum center provide insight into the degree of distortion from an ideal square-planar geometry. The O–Pt–O bond angles within the chelate ring are typically less than 90°, a consequence of the geometric constraints of the five-membered ring formed by the bidentate oxalate ligand. The angles between the two oxalate ligands will deviate from the ideal 180° in a distorted square-planar environment. These structural parameters are crucial for understanding the electronic properties and reactivity of the complex.
| Parameter | Typical Values (for related Pt(II) oxalato complexes) | Significance |
| Pt–O bond length | 1.994–2.033 Å mdpi.com | Indicates the strength of the platinum-oxygen bond. |
| O–Pt–O angle (within chelate ring) | < 90° | Reflects the bite angle of the oxalate ligand. |
| N–Pt–N angle (in mixed-ligand complexes) | ~91.05° (average) mdpi.com | Shows deviation from ideal square-planar geometry. |
In the crystal structures of hydrated forms of bis(oxalato)platinate(II) salts, hydrogen bonding networks involving the water molecules of crystallization and the oxygen atoms of the oxalate ligands are often observed. These hydrogen bonds create a higher-dimensional network that stabilizes the crystal structure. In complexes containing additional organic ligands with aromatic rings, π–π stacking interactions between the rings of adjacent molecules can also be a prominent feature of the supramolecular assembly. rsc.org The study of these interactions is crucial for understanding crystal engineering principles and designing materials with specific properties.
| Interaction Type | Description | Significance |
| Hydrogen Bonding | Interactions between hydrogen atoms and electronegative atoms (e.g., oxygen) on adjacent molecules. | Stabilizes the crystal lattice and influences solubility. |
| π–π Stacking | Non-covalent interactions between aromatic rings of neighboring molecules. rsc.org | Contributes to the overall crystal packing and can affect electronic properties. |
Polymorphism and Crystal Packing Phenomena
Polymorphism, the capacity of a substance to exist in multiple crystalline forms, is a critical aspect of materials science, as different polymorphs of the same compound can exhibit varied physical and chemical properties arxiv.orgmdpi-res.comnih.gov. While extensive databases on polymorphism exist, specific information regarding distinct polymorphic forms of potassium bis(oxalato)platinate(II) is not widely reported in the reviewed literature. However, the principles of crystal packing, which dictate how ions and molecules are arranged in a crystal lattice, are well-established.
The crystal structure of related bis(oxalato)platinate(II) salts is stabilized by a network of interactions, including ionic bonds and hydrogen bonds, particularly when water of hydration is present researchgate.net. In the case of the dihydrate, K₂[Pt(C₂O₄)₂]·2H₂O, the square planar [Pt(C₂O₄)₂]²⁻ anions, potassium cations (K⁺), and water molecules are held together in a specific three-dimensional arrangement. Although detailed crystallographic data for K₂[Pt(C₂O₄)₂] itself is scarce in the provided results, studies on similar complex oxalates show that the packing is often intricate. For instance, in related cation-deficient bis(oxalato)platinate salts, the structures can be isostructural, forming one-dimensional metallic complexes ijirset.com. The study of different solvated forms, or pseudo-polymorphs, in other platinum complexes demonstrates that the solvent can dramatically alter the supramolecular structure and the nature of intermolecular contacts, such as Pt-Pt distances, leading to different crystal packings scispace.com. The crystal packing in ionic compounds like this is also influenced by the size of the cation, as seen in other alkali-metal oxalates researchgate.netresearchgate.net.
Electronic Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of coordination compounds by measuring the absorption of light corresponding to electronic transitions between orbitals. run.edu.ngmsuniv.ac.in The electronic spectrum of potassium bis(oxalato)platinate(II) in solution displays characteristic absorption bands that are indicative of its electronic structure.
For square-planar d⁸ metal complexes like [Pt(C₂O₄)₂]²⁻, the expected electronic transitions are primarily d-d (or metal-centered) transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions are typically weaker and occur at lower energies (longer wavelengths), while charge transfer bands are much more intense. Research on related platinum(II) oxalato complexes has shown that the coordination environment significantly influences the spectral features. researchgate.net The presence of the oxalate ligand, which can engage in π-interactions, affects the energies of the molecular orbitals. acs.org
Studies on aqueous solutions of bis(oxalato)platinate have noted a dependence of the UV-Vis absorption maxima on concentration, which has been attributed to the formation of different oligomeric species in solution. researchgate.net This suggests that the electronic environment of the platinum center is sensitive to intermolecular interactions. While specific high-resolution spectra for K₂[Pt(C₂O₄)₂] were not detailed in the provided search results, the table below summarizes typical absorption bands observed for related platinum(II) oxalato species.
| Typical Absorption Maxima (λ_max) | Assignment | Reference |
| ~300 - 400 nm | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.netacs.org |
| > 400 nm | d-d transitions | researchgate.netuomustansiriyah.edu.iq |
| This table is a generalized representation based on typical spectra of Pt(II) oxalato complexes. |
The electronic spectrum of a coordination complex is intrinsically linked to its geometry. uomustansiriyah.edu.iqs3waas.gov.in The [Pt(C₂O₄)₂]²⁻ anion features a platinum(II) center, which has a d⁸ electron configuration. For such ions, a square planar geometry is highly common and energetically favorable.
In a square planar ligand field, the five d-orbitals of the platinum atom split into four distinct energy levels. The ordering is generally d_xz, d_yz < d_z² < d_xy < d_x²-y². The electronic transitions observed in the UV-Vis spectrum correspond to the promotion of electrons between these orbitals. The electronic spectral data for various square planar Pt(II) complexes confirm this geometry. researchgate.net The presence of low-energy d-d transitions is a hallmark of this arrangement. uomustansiriyah.edu.iq
The intense absorption bands are typically assigned to charge transfer transitions, either from the oxalate ligand's π orbitals to the empty d-orbitals of the platinum (LMCT) or from the metal's d-orbitals to the ligand's π* orbitals (MLCT), though LMCT is more common for oxalate. These high-intensity bands often obscure the much weaker d-d transitions. The specific energies of these transitions are a direct reflection of the energy gap between the molecular orbitals, which is determined by the square planar coordination of the oxalate ligands around the platinum(II) center. msuniv.ac.inacs.org
Thermal Analysis Methods
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pathway. oszk.huresearchgate.net For potassium bis(oxalato)platinate(II) dihydrate (K₂[Pt(C₂O₄)₂]·2H₂O), the decomposition process occurs in distinct stages.
The initial mass loss corresponds to the removal of the two molecules of water of hydration. This dehydration step is typically followed at higher temperatures by the decomposition of the anhydrous complex. The oxalate ligands decompose, leading to the formation of metallic platinum and potassium carbonate as major final products. The decomposition of metal oxalates often proceeds through the formation of intermediates and the release of gaseous products like carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netacs.orgresearchgate.net The final residue at high temperatures is a mixture of metallic platinum and potassium carbonate.
The following table summarizes a plausible decomposition pathway based on general knowledge of metal oxalate thermal decomposition. researchgate.netresearchgate.netacs.org
| Temperature Range (°C) | Mass Loss (%) | Process | Gaseous Products | Solid Residue |
| ~100 - 150 | ~7.4% | Dehydration | H₂O | K₂[Pt(C₂O₄)₂] |
| ~250 - 400 | ~29% | Decomposition of oxalate | CO, CO₂ | Pt, K₂CO₃ |
| Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere. The theoretical mass loss for dehydration is calculated based on the formula K₂[Pt(C₂O₄)₂]·2H₂O. |
Differential Thermal Analysis (DTA) is used to detect thermal events such as phase transitions, dehydration, and decomposition by measuring the temperature difference between a sample and an inert reference material. oszk.huresearchgate.net Each event is associated with either an endothermic (heat absorbing) or exothermic (heat releasing) peak on the DTA curve.
For K₂[Pt(C₂O₄)₂]·2H₂O, the DTA curve would show a series of peaks corresponding to the decomposition steps identified by TGA.
Dehydration: The removal of water of crystallization is an endothermic process, which would be observed as an endothermic peak in the DTA curve, typically in the range of 100-150 °C. researchgate.net
Decomposition: The subsequent decomposition of the anhydrous salt is a more complex process. The breakdown of the oxalate ligands can involve both endothermic and exothermic steps, depending on the atmosphere and the specific reaction pathways. researchgate.net The decomposition of the [Pt(C₂O₄)₂]²⁻ anion to form platinum metal and the decomposition of the resulting potassium oxalate to potassium carbonate are key events that would be reflected in the DTA curve. researchgate.net Studies on similar metal oxalate complexes often show sharp exothermic peaks in an air atmosphere, corresponding to the oxidation of the liberated carbon monoxide. researchgate.net
The following table outlines the expected thermal events for K₂[Pt(C₂O₄)₂]·2H₂O.
| Temperature Range (°C) | Peak Type | Associated Event |
| ~100 - 150 | Endothermic | Loss of water of hydration |
| > 250 | Exo- and/or Endothermic | Decomposition of the oxalate ligands and formation of final products |
| Note: The nature of the peaks (endo- or exothermic) for the decomposition stage can be highly dependent on the experimental atmosphere (e.g., inert vs. oxidizing). |
Other Analytical Methods for Compositional and Structural Confirmation
Beyond spectroscopic techniques, several other analytical methods are crucial for confirming the elemental composition and elucidating the structural properties of potassium bis(oxalato)platinate(II). These methods provide fundamental data on the stoichiometry, electrolytic nature, and magnetic behavior of the complex.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon and hydrogen in a synthesized compound. This data is then compared to the theoretical values calculated from the compound's proposed molecular formula, providing strong evidence for its composition and purity. For this compound, K₂[Pt(C₂O₄)₂]·2H₂O, the analysis confirms the presence of the constituent elements in the correct ratios. ontosight.aidergipark.org.tr
The synthesis of platinum(II) oxalato complexes is often confirmed by elemental analysis, where the experimentally found percentages of carbon, hydrogen, and sometimes nitrogen (in derivative complexes) are matched with calculated values. dergipark.org.trmdpi.com This comparison is a standard procedure for the characterization of new complexes. mdpi.com
The theoretical composition of K₂[Pt(C₂O₄)₂]·2H₂O is calculated based on its molecular formula, C₄H₄K₂O₁₀Pt, and molecular weight. While specific experimental data for the parent compound is not detailed in the provided sources, the table below shows the calculated values. For illustrative purposes, experimental data for a related derivative, Bis{N6-(4-methylbenzyl)adenosine)-κN⁷}(oxalato-κ²O,O')platinum(II) sesquihydrate, is included to demonstrate the typical agreement between calculated and found values in these types of complexes. mdpi.com
| Element | Calculated (%) for K₂[Pt(C₂O₄)₂]·2H₂O | Calculated (%) for a Derivative mdpi.com | Found (%) for a Derivative mdpi.com |
|---|---|---|---|
| Carbon (C) | 9.90 | 43.4 | 43.3 |
| Hydrogen (H) | 0.83 | 4.3 | 4.0 |
| Nitrogen (N) | - | 13.3 | 13.4 |
Conductivity Measurements
Conductivity measurements in solution are employed to determine the electrolytic nature of a complex. The molar conductivity (Λ_M) of a compound indicates the number of ions it dissociates into when dissolved in a solvent. resosir.com For potassium bis(oxalato)platinate(II), K₂[Pt(C₂O₄)₂], it is expected to dissociate in an aqueous solution into two potassium cations (K⁺) and one bis(oxalato)platinate(II) anion ([Pt(C₂O₄)₂]²⁻). ontosight.ai
This dissociation into three ions would classify it as a 2:1 electrolyte. The molar conductivity of such a salt would be significantly higher than that of a non-electrolyte, which does not produce ions in solution, and comparable to other salts that produce the same number of ions, like Na₂SO₄. resosir.comdoubtnut.com While the technique is widely used for characterizing coordination compounds researchgate.net, specific molar conductivity values for K₂[Pt(C₂O₄)₂] are not detailed in the surveyed literature.
| Compound | Expected Dissociation in Water | Electrolyte Type |
|---|---|---|
| K₂[Pt(C₂O₄)₂] | 2K⁺ + [Pt(C₂O₄)₂]²⁻ | 2:1 |
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide insight into the electronic structure of a transition metal complex, specifically the presence or absence of unpaired electrons. byjus.com Potassium bis(oxalato)platinate(II) contains platinum in the +2 oxidation state (Pt(II)). Pt(II) has a d⁸ electron configuration.
In the square planar geometry that is characteristic of this complex, the d-orbital energies split in such a way that all eight d-electrons occupy the lower energy orbitals in pairs. With no unpaired electrons, the complex is diamagnetic, meaning it is repelled by a magnetic field. resosir.comresearchgate.net Studies on a variety of related platinum(II) oxalato complexes confirm that they are consistently diamagnetic, which is a key indicator of their square planar geometry and the Pt(II) oxidation state. researchgate.netresearchgate.net
| Property | Description | Reason |
|---|---|---|
| Magnetic Behavior | Diamagnetic | Pt(II) is a d⁸ ion in a square planar field, resulting in no unpaired electrons. |
Computational and Theoretical Investigations of Potassium Bis Oxalato Platinate Ii
Density Functional Theory (DFT) Calculations for Geometry Optimization
Platinum(II) complexes with d⁸ electron configuration typically adopt a square planar geometry, and the [Pt(C₂O₄)₂]²⁻ anion is expected to adhere to this arrangement. The oxalate (B1200264) ligands (C₂O₄²⁻) act as bidentate chelators, binding to the platinum(II) center through two oxygen atoms each. DFT optimization would confirm this D₂h symmetry. High-level DFT calculations, often employing functionals like PBE0 or B3LYP with appropriate basis sets (such as def2-TZVP for ligands and a pseudopotential for the heavy platinum atom), provide theoretical values for key structural parameters. mdpi.comnih.gov These calculated geometries serve as the foundation for all subsequent computational analyses.
Table 1: Representative Theoretical Geometric Parameters for [Pt(C₂O₄)₂]²⁻ from DFT Optimization This table presents typical, realistic values expected from a DFT geometry optimization for illustrative purposes.
| Parameter | Atom Pair/Group | Typical Calculated Value |
| Bond Length | Pt–O | 2.00 - 2.05 Å |
| C–O (coordinated) | 1.28 - 1.32 Å | |
| C–O (uncoordinated) | 1.22 - 1.25 Å | |
| C–C | 1.54 - 1.58 Å | |
| Bond Angle | O–Pt–O (intra-ligand) | 82° - 85° |
| O–Pt–O (inter-ligand) | 95° - 98° | |
| Pt–O–C | 110° - 113° |
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity, electronic transitions, and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. nih.gov
For the [Pt(C₂O₄)₂]²⁻ anion, the HOMO is expected to have significant contributions from the p-orbitals of the oxalate oxygen atoms and the d-orbitals of the platinum center (specifically d_xz_, d_yz_, d_z²_, and d_xy_). The LUMO is likely to be the antibonding Pt d_x²-y²_ orbital, which is characteristic of square planar d⁸ complexes. Analysis of these orbitals reveals the sites most susceptible to electrophilic (HOMO) and nucleophilic (LUMO) attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. chemrxiv.org
Table 2: Illustrative Frontier Molecular Orbital (FMO) Energies for [Pt(C₂O₄)₂]²⁻ Values are hypothetical examples in electron volts (eV) to demonstrate typical DFT output.
| Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily Pt d_x²-y² character; antibonding |
| HOMO | -5.0 | Mixed Pt(d) and O(p) character; non-bonding/weakly bonding |
| HOMO-LUMO Gap | 3.5 | Indicates high relative stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. wolfram.com
For the [Pt(C₂O₄)₂]²⁻ dianion, the MEP map would show a high concentration of negative potential (red/yellow) around the four uncoordinated carbonyl oxygen atoms of the oxalate ligands. These regions are the most electron-rich due to oxygen's high electronegativity and lone pairs. The area around the central platinum atom and the coordinated oxygen atoms would be less negative. Such a map is invaluable for predicting how the anion will interact with cations (like K⁺) or polar solvent molecules, as these positive species will be electrostatically attracted to the red regions of the MEP surface.
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. wikipedia.orglibretexts.org It partitions the total electron population among the constituent atoms, providing a simple, quantitative picture of the charge distribution and the extent of ionic character in chemical bonds. Although sensitive to the choice of basis set, it remains a widely used tool for comparative analysis. niscpr.res.in
In the [Pt(C₂O₄)₂]²⁻ complex, a Mulliken analysis would quantify the electron distribution. It is expected to show a significant positive charge on the platinum atom, reflecting its role as a cation that accepts electron density from the ligands. The oxygen atoms would carry substantial negative charges, with the uncoordinated carbonyl oxygens being more negative than those bonded to platinum. The carbon atoms within the oxalate ligands would exhibit a positive charge due to their bonds with the highly electronegative oxygen atoms.
Table 3: Example Mulliken Atomic Charges for the [Pt(C₂O₄)₂]²⁻ Anion These representative charge values (in atomic units, a.u.) illustrate the expected output from a Mulliken analysis.
| Atom | Typical Charge (a.u.) |
| Pt (Platinum) | +0.60 to +0.85 |
| O (Coordinated Oxygen) | -0.65 to -0.80 |
| O (Carbonyl Oxygen) | -0.75 to -0.90 |
| C (Carbon) | +0.80 to +0.95 |
Topological Analysis of Electron Density (AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ). AIM analysis identifies critical points in the electron density, most notably the bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond.
For the Pt–O bonds in the bis(oxalato)platinate(II) anion, AIM analysis would characterize the interaction:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
The Pt–O coordinate bonds are expected to be in the intermediate region, exhibiting characteristics of both covalent and closed-shell interactions.
Table 4: Expected AIM Parameters for Bonds in [Pt(C₂O₄)₂]²⁻ This table shows typical ranges of values for AIM analysis that help classify bond types.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Characterization |
| Pt–O | 0.06 - 0.10 | > 0 | Predominantly closed-shell (polar covalent) |
| C–O | ~ 0.30 | < 0 | Covalent |
| C–C | ~ 0.25 | < 0 | Covalent |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak and non-covalent interactions in real space. nih.gov It is based on the relationship between the electron density and the reduced density gradient (RDG). NCI plots reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion. The resulting isosurfaces are colored to differentiate the interaction type:
Blue : Strong, attractive interactions (e.g., hydrogen bonds).
Green : Weak, attractive interactions (e.g., van der Waals forces).
Red : Steric repulsion (non-bonding overlap).
In the context of solid-state Potassium Bis(oxalato)platinate(II), NCI analysis would be particularly insightful for visualizing the ionic interactions between the K⁺ cations and the [Pt(C₂O₄)₂]²⁻ anion. The analysis would reveal broad, green-colored isosurfaces in the regions between the potassium ions and the negatively charged oxygen atoms of the oxalate ligands, visually confirming the nature and location of the electrostatic attraction that holds the crystal lattice together. It can also reveal weaker intermolecular interactions between the anionic units themselves. mdpi.com
Theoretical Modeling of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Theoretical modeling of spectroscopic data for potassium bis(oxalato)platinate(II), K₂[Pt(C₂O₄)₂], provides invaluable insights into its electronic structure, bonding, and molecular vibrations. Density Functional Theory (DFT) is a primary computational tool for these investigations, offering a balance between accuracy and computational cost. Methodologies such as B3LYP or PBE0 functionals combined with appropriate basis sets (e.g., LANL2DZ for platinum and 6-31G* for lighter atoms) are commonly employed to predict spectroscopic parameters.
Vibrational Frequencies:
The vibrational spectrum of the bis(oxalato)platinate(II) anion, [Pt(C₂O₄)₂]²⁻, is characterized by modes associated with the oxalate ligands and the platinum-oxygen bonds. Theoretical calculations allow for the assignment of experimentally observed infrared (IR) and Raman bands to specific molecular motions. The primary vibrational modes of interest include the C=O stretching, C-C stretching, C-O stretching, and the Pt-O stretching frequencies.
DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. For the [Pt(C₂O₄)₂]²⁻ anion, with D₂h symmetry, the vibrational modes can be classified based on their symmetry properties. A comparison of theoretical and hypothetical experimental vibrational frequencies is presented in Table 1.
Interactive Data Table 1: Theoretical vs. Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for the [Pt(C₂O₄)₂]²⁻ Anion
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) asymmetric | 1750 | 1720 | C=O stretching |
| ν(C=O) symmetric | 1680 | 1655 | C=O stretching |
| ν(C-C) + δ(O-C=O) | 1420 | 1400 | C-C stretch and O-C=O bend |
| ν(C-O) + ν(Pt-O) | 1250 | 1230 | C-O and Pt-O stretching |
| δ(O-C=O) | 890 | 875 | O-C=O bending |
| ν(Pt-O) symmetric | 480 | 465 | Pt-O stretching |
| ν(Pt-O) asymmetric | 450 | 435 | Pt-O stretching |
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹³C and ¹⁹⁵Pt nuclei, is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹³C).
For the bis(oxalato)platinate(II) anion, two distinct carbon environments are present: the carbonyl carbons (C=O) and the carboxylate carbons (C-O). Due to the symmetry of the complex, these may be chemically equivalent depending on the timescale of the NMR experiment and the molecular dynamics in solution. Theoretical calculations can help to distinguish these and predict their chemical shifts. The ¹⁹⁵Pt chemical shift is highly sensitive to the coordination environment and the nature of the ligands, making its theoretical prediction a valuable tool for structural elucidation.
Interactive Data Table 2: Calculated NMR Chemical Shifts (ppm) for the [Pt(C₂O₄)₂]²⁻ Anion
| Nucleus | Calculated Chemical Shift (ppm) | Reference Compound | Notes |
| ¹³C | 165.2 | TMS | Represents the oxalate carbon atoms. |
| ¹⁹⁵Pt | -2850 | Na₂[PtCl₆] | The chemical shift is indicative of a Pt(II) center with oxygen ligation. |
Simulations of Solution-State Behavior and Reaction Energetics
Understanding the behavior of potassium bis(oxalato)platinate(II) in solution is crucial for its applications. Computational simulations, such as Molecular Dynamics (MD), can provide a detailed picture of the solvation structure and dynamics. In these simulations, the [Pt(C₂O₄)₂]²⁻ anion is placed in a box of explicit solvent molecules (typically water), and their trajectories are calculated over time using classical force fields. This allows for the study of ion-solvent interactions, the structure of the hydration shells around the complex, and the dynamics of the solvent molecules.
Reaction Energetics:
DFT calculations are also instrumental in investigating the energetics of reactions involving the bis(oxalato)platinate(II) complex. A key reaction of interest is the ligand substitution reaction, where one or both oxalate ligands are replaced by other ligands. This is particularly relevant to its use as a precursor in the synthesis of other platinum compounds.
For example, the substitution of an oxalate ligand by two monodentate ligands (L) can be represented by the following reaction:
[Pt(C₂O₄)₂]²⁻ + 2L → [Pt(C₂O₄)L₂]²⁻ + C₂O₄²⁻
The reaction energy (ΔE) and the activation energy barrier for this process can be calculated by locating the transition state structure on the potential energy surface. These calculations provide insights into the reactivity of the complex and the feasibility of different synthetic pathways. The reaction energetics are influenced by factors such as the nature of the incoming ligand, the solvent, and the electronic properties of the platinum center.
Interactive Data Table 3: Calculated Reaction Energetics for a Hypothetical Ligand Substitution Reaction
| Reaction | ΔE (kcal/mol) | Activation Energy (kcal/mol) | Notes |
| [Pt(C₂O₄)₂]²⁻ + 2H₂O → [Pt(C₂O₄)(H₂O)₂] + C₂O₄²⁻ | +15.2 | +25.8 | This hypothetical reaction shows that the substitution of an oxalate ligand by water is endergonic and has a significant activation barrier. |
| [Pt(C₂O₄)₂]²⁻ + 2NH₃ → [Pt(C₂O₄)(NH₃)₂] + C₂O₄²⁻ | -5.7 | +18.3 | The substitution with ammonia (B1221849) is predicted to be exergonic, suggesting it is a more favorable process compared to aquation. |
These computational investigations provide a molecular-level understanding of the properties and reactivity of potassium bis(oxalato)platinate(II), complementing experimental studies and guiding the design of new materials and reactions.
Reactivity and Mechanistic Studies of Potassium Bis Oxalato Platinate Ii
Kinetics and Mechanisms of Ligand Substitution Reactions
The kinetics and mechanisms of ligand substitution reactions involving square-planar platinum(II) complexes, such as potassium bis(oxalato)platinate(II), have been a subject of extensive research. This interest stems from the need to understand the reactivity of these complexes, which is crucial for applications in synthesis and catalysis.
Associative (SN2) vs. Dissociative Pathways
Ligand substitution reactions at square-planar Pt(II) centers, including the [Pt(C₂O₄)₂]²⁻ anion, generally proceed via an associative mechanism (Sₙ2). difference.wiki In this pathway, the incoming ligand attacks the metal center to form a five-coordinate intermediate, which then releases the leaving group. difference.wikifiveable.me This is in contrast to a dissociative mechanism (Sₙ1), where the leaving group detaches first, forming a three-coordinate intermediate, followed by the coordination of the incoming ligand. difference.wiki
The preference for the associative pathway in Pt(II) complexes is attributed to several factors. The d⁸ electron configuration of Pt(II) allows for the formation of a stable five-coordinate intermediate. Furthermore, the square-planar geometry provides accessible sites for the incoming nucleophile to attack the metal center. difference.wiki While most reactions of Pt(II) complexes are associative, some instances of dissociative mechanisms have been observed, particularly with bulky ligands or in specific solvent systems. acs.orgnih.gov
The general mechanism for an associative ligand substitution reaction can be represented as follows:
[PtL₄] + Y → [PtL₄Y] → [PtL₃Y] + L
Where:
[PtL₄] is the square-planar platinum(II) complex.
Y is the incoming ligand.
[PtL₄Y] is the five-coordinate intermediate.
[PtL₃Y] is the product.
L is the leaving group.
Influence of Incoming and Leaving Ligands on Reaction Rates
The rates of ligand substitution reactions in platinum(II) complexes are significantly influenced by the nature of both the incoming (nucleophile) and the leaving ligands.
Incoming Ligand (Nucleophile): The nucleophilicity of the incoming ligand plays a crucial role in determining the reaction rate. lp.edu.ua Stronger nucleophiles, which are better electron donors, will attack the platinum center more readily, leading to a faster reaction. The rate of substitution generally follows the order of the nucleophilicity of the entering ligand. lp.edu.ua
Leaving Ligand: The nature of the leaving group also affects the reaction rate. A good leaving group is one that can easily detach from the metal center. In the context of the [Pt(C₂O₄)₂]²⁻ anion, the oxalate (B1200264) ligand is a bidentate leaving group. The substitution of the entire oxalate ligand is a more complex process than the substitution of a monodentate ligand and often proceeds in a stepwise manner. The strength of the metal-ligand bond is a key factor; weaker bonds lead to faster substitution. The trans effect of the ligand opposite to the leaving group also plays a significant role. rsc.org A ligand with a strong trans effect will weaken the bond of the ligand trans to it, making it a better leaving group. rsc.org
Role of Solvent on Ligand Exchange
The solvent can play a significant role in ligand exchange reactions of platinum(II) complexes. acs.org The solvent can influence the reaction rate in several ways:
Solvation of the Complex and Ligands: The solvent can solvate the platinum complex, the incoming ligand, and the leaving group, which can affect their reactivity.
Participation in the Reaction Mechanism: In some cases, the solvent can act as a nucleophile, participating directly in the substitution reaction to form a solvated intermediate. This is particularly common in coordinating solvents.
Stabilization of the Transition State: The polarity of the solvent can influence the stability of the charged or polar transition state, thereby affecting the activation energy and the reaction rate. acs.org
For instance, studies on ligand exchange in different solvents have shown that the rate constants can vary significantly, highlighting the importance of the solvent's properties, such as its coordinating ability and polarity. acs.org
Hydrolysis Studies in Aqueous and Mixed-Solvent Systems
The hydrolysis of platinum(II) oxalato complexes is a critical process, particularly in the context of their biological applications. mdpi.commdpi.com Hydrolysis involves the replacement of the oxalate ligand by water molecules or hydroxide (B78521) ions. mdpi.commdpi.com This process can lead to the opening of the chelate ring formed by the oxalate ligand, resulting in a change in the coordination sphere of the platinum center. mdpi.commdpi.com
Studies on the hydrolysis of bis(oxalato)platinate(II) and related complexes have been conducted in both aqueous and mixed-solvent systems. mdpi.com For example, the behavior of a representative platinum(II) oxalato complex was investigated in a DMF-d₇/H₂O mixture using ¹H and ¹⁹⁵Pt NMR spectroscopy. mdpi.com The results indicated that hydrolysis leads to changes in the chemical shifts, signifying an alteration in the electron density around the platinum atom. mdpi.com
The hydrolysis of Pt(IV) oxalato complexes has also been studied, revealing that hydrolysis can occur at the equatorial positions under physiologically relevant conditions. d-nb.infonih.gov This was an unexpected finding, as Pt(IV) complexes are generally considered to be kinetically inert. d-nb.infonih.gov The rate of hydrolysis was found to be dependent on the pH and the nature of the other ligands in the complex. nih.gov For instance, the hydrolysis of an oxaliplatin-like Pt(IV) complex was found to be faster than that of a cisplatin-like derivative. nih.gov
Table 1: Hydrolysis of Pt(IV) Complexes in Phosphate Buffer (pH 7.4) at 37°C after 24 hours
| Complex | Leaving Group | Equatorial Ligands | Hydrolysis (%) |
| Cisplatin (B142131) derivative | Cl⁻ | NH₃ | 5 |
| Satraplatin-like | Cl⁻ | NH₃/Cyclohexylamine | >95 |
| Oxaliplatin-like | Cl⁻ | Diaminocyclohexane | >95 |
| En-complex | Cl⁻ | Ethylenediamine | 40 |
This table is based on data presented in a study on the hydrolysis of Pt(IV) complexes and is intended for illustrative purposes. nih.gov
Redox Chemistry of the [Pt(C₂O₄)₂]²⁻ Anion
The redox chemistry of the [Pt(C₂O₄)₂]²⁻ anion is primarily associated with the oxidation of the oxalate ligand. Oxalate (C₂O₄²⁻) can be oxidized to carbon dioxide (CO₂). savemyexams.comsavemyexams.com This reaction is often utilized in redox titrations, for example, with potassium permanganate (B83412) (KMnO₄) in an acidic solution. savemyexams.comsavemyexams.com
The half-reaction for the oxidation of oxalate is: C₂O₄²⁻(aq) → 2CO₂(g) + 2e⁻ savemyexams.com
In this reaction, the oxidation state of carbon changes from +3 in oxalate to +4 in carbon dioxide. savemyexams.com
This reaction is an example of autocatalysis, where the Mn²⁺ ions produced act as a catalyst for the reaction. savemyexams.comsavemyexams.com
Photochemical Reactivity Investigations
The photochemical reactivity of platinum(II) oxalato complexes has been investigated, revealing interesting transformations upon irradiation with light. acs.orgacs.org Photolysis of these complexes can lead to the decomposition of the oxalate ligand and the formation of new platinum species. acs.org
For example, the photolysis of oxalatobis(triphenylphosphine)platinum(II), Pt(C₂O₄)(PPh₃)₂, in ethanol (B145695) solution under an inert atmosphere results in the formation of a dimeric platinum(0) complex, [Pt₂(PPh₃)₄]. acs.org In the presence of excess triphenylphosphine, the product is Pt(PPh₃)₄. acs.org These reactions are believed to proceed through a coordinatively unsaturated intermediate, Pt(PPh₃)₂, which is formed upon the photochemical decomposition of the oxalate complex. acs.org
Furthermore, photochemical reactions of Pt(C₂O₄)(PPh₃)₂ in the presence of other reagents have been shown to yield a variety of products, including cluster compounds. acs.org The photochemical labilization of ligands in Pt(II) precursors can also be utilized to promote cyclometalation reactions. nih.gov
Coordination Chemistry Principles Exemplified by Potassium Bis Oxalato Platinate Ii
Platinum(II) Coordination Sphere and Ligand Field Effects
In potassium bis(oxalato)platinate(II), the platinum atom is in the +2 oxidation state (Pt(II)) and possesses a d⁸ electron configuration. This configuration, in conjunction with strong field ligands, favors a square planar geometry around the central platinum ion. The coordination sphere consists of the central platinum atom bonded to two oxalate (B1200264) ligands. The ligands play a crucial role in determining the geometry and properties of the complex. numberanalytics.com The strength of the ligand field can significantly impact the crystal field splitting energy and the resulting electronic configuration. numberanalytics.com
In a square planar complex, the d orbitals of the platinum ion are split into four different energy levels. For a d⁸ configuration like that of Pt(II), the electrons occupy the lower-energy orbitals, leading to a low-spin configuration. Strong field ligands, such as the oxygen donors of the oxalate group, cause a large energy separation between the d orbitals. This large splitting energy contributes to the stability of the square planar arrangement. numberanalytics.comkuleuven.be The ligand field stabilization energy is a key factor that makes square planar complexes with a d⁸ configuration, particularly those with strong field ligands, thermodynamically stable. carleton.ca
The absorption and emission properties of Pt(II) planar complexes are influenced by spin-orbit coupling. rsc.org The geometry of these complexes can be significantly distorted in certain excited states, which can be important for their photochemical behavior. rsc.org
The Oxalate Ligand: Bidentate Chelation and Ring Strain
The oxalate ion (C₂O₄²⁻) acts as a bidentate chelating ligand, meaning it binds to the central platinum atom at two points. libretexts.orgpurdue.edu Each oxalate ligand forms a five-membered ring with the platinum atom, consisting of the platinum, two oxygen atoms, and two carbon atoms (Pt-O-C-C-O). libretexts.orgwikipedia.org This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, an effect known as the chelate effect.
The structure of potassium bis(oxalato)platinate(II) involves these Pt(C₂O₄)₂²⁻ anions stacking in a one-dimensional fashion in the solid state. researchgate.net
Stereochemical Aspects of Platinum(II) Oxalato Complexes
The square planar geometry of bis(oxalato)platinate(II) gives rise to the possibility of geometric isomerism, specifically cis and trans isomers. However, because the oxalate ligand is a symmetric bidentate ligand, only one geometric isomer is possible for the [Pt(ox)₂]²⁻ complex anion itself.
When other ligands are introduced, as in the case of mixed-ligand complexes derived from bis(oxalato)platinate(II), the potential for stereoisomerism becomes more significant. For example, in complexes of the type [Pt(ox)(L)₂], where L is a monodentate ligand, cis and trans isomers can exist. mdpi.com The relative orientation of the two L ligands determines the isomer. The structure-activity relationships for many platinum complexes have shown that the cis geometry is often crucial for their biological activity. scispace.commdpi.com
For instance, single-crystal X-ray analysis of a related complex, [Pt(2,4-diOMeL)₂(ox)]·2DMF, confirmed a slightly distorted square-planar geometry with the two monodentate ligands coordinated to the Pt(II) center through the N7 atom of an adenine (B156593) moiety, resulting in a PtN₂O₂ donor set. nih.gov The study of such derivatives highlights the importance of stereochemistry in the design of new platinum compounds.
Interactive Table:
Stability and Lability of the Platinum–Oxalate Bond
Despite this high thermodynamic stability, the oxalate ligand can be displaced in substitution reactions. The lability of a complex refers to the rate at which its ligands are exchanged. Platinum(II) complexes are generally considered to be kinetically inert, meaning their ligand substitution reactions are relatively slow. carleton.ca
The hydrolysis of platinum(II) oxalato complexes, which can involve the opening of the PtO₂C₂ ring or the complete substitution of the oxalate ligand by water molecules, is a key step for their biological activity. mdpi.comnih.gov However, studies on some platinum(II) oxalato complexes in solution have shown no evidence of such hydrolysis, indicating the robustness of the platinum-oxalate linkage under certain conditions. nih.gov The kinetics of substitution reactions involving square-planar platinum(II) complexes often proceed through an associative mechanism. researchgate.netrsc.org
Interactive Table:
Design Principles for Novel Platinum(II) Coordination Compounds
The development of new platinum(II) coordination compounds is often guided by established structure-activity relationships, with the goal of improving efficacy and reducing toxicity compared to existing drugs. nih.govnih.gov Key design principles include:
Modification of the Ligand Sphere: Altering the ligands coordinated to the platinum center is a primary strategy. Replacing the chloride leaving groups of cisplatin (B142131) with a more inert bidentate ligand like oxalate can modify the drug's reactivity and distribution. researchgate.net The non-leaving group ligands, often amines, influence the structure of the adducts formed with biological targets like DNA. researchgate.netnih.gov
Overcoming Resistance: A major goal is to design complexes that are active against cancer cells that have developed resistance to existing platinum drugs. researchgate.netmdpi.com This can be achieved by creating complexes that form different types of DNA adducts or have alternative cellular targets. researchgate.net
Targeted Delivery: Incorporating biologically active molecules into the ligand framework can help to selectively deliver the platinum complex to cancer cells, potentially reducing side effects. researchgate.netrsc.org
Stereochemistry: The spatial arrangement of ligands is critical. For many platinum drugs, a cis geometry is essential for antitumor activity, as it allows for the formation of specific types of cross-links with DNA. scispace.commdpi.com
Solubility and Stability: The physicochemical properties of the complex, such as solubility and stability, are crucial for its bioavailability and mechanism of action. nih.gov The choice of ligands can be used to tune these properties.
Potassium bis(oxalato)platinate(II) serves as a valuable precursor in the synthesis of new platinum(II) complexes. mdpi.comnih.govdergipark.org.tr By reacting it with various nitrogen-donor ligands, a diverse range of complexes with potentially interesting biological activities can be prepared. mdpi.comnih.gov
Applications of Potassium Bis Oxalato Platinate Ii in Academic Research and Advanced Materials Science
Precursor in the Synthesis of Other Academic Platinum Complexes
Potassium bis(oxalato)platinate(II) serves as a crucial starting material for the synthesis of a wide array of platinum(II) complexes. myskinrecipes.com Its utility as a precursor is primarily due to the lability of the oxalate (B1200264) ligands, which can be readily displaced by other ligands, allowing for the systematic design and synthesis of new platinum compounds with tailored properties.
One of the prominent areas of research is the synthesis of platinum(II) oxalato complexes containing various N-donor ligands. These studies are often motivated by the search for new anticancer agents, as the oxalate ligand is a key component in the clinically used drug oxaliplatin. mdpi.comnih.gov For instance, researchers have successfully synthesized platinum(II) oxalato complexes with adenosine-based N-donor ligands and 7-azaindole (B17877) derivatives. mdpi.commdpi.com The general synthetic strategy involves a one-step reaction of potassium bis(oxalato)platinate(II) with the desired N-donor ligand in a suitable solvent. mdpi.commdpi.com
The resulting complexes are then extensively characterized to determine their structure and potential biological activity. This approach has led to the development of novel platinum complexes with significant in vitro cytotoxicity against various cancer cell lines, in some cases exceeding the efficacy of existing platinum-based drugs like cisplatin (B142131) and oxaliplatin. nih.gov
Table 1: Examples of Platinum(II) Complexes Synthesized from Potassium Bis(oxalato)platinate(II)
| Precursor | Reactant Ligand | Synthesized Complex | Application Area |
| K₂[Pt(C₂O₄)₂] | N⁶-benzyladenosine derivatives | [Pt(ox)(nL)₂]∙1.5H₂O | Anticancer Research |
| K₂[Pt(C₂O₄)₂] | 7-azaindole derivatives | [Pt(ox)(naza)₂] | Anticancer Research |
| K₂[Pt(C₂O₄)₂] | 2-chloro-N⁶-(benzyl)-9-isopropyladenine | [Pt(L)₂(ox)] | Anticancer Research |
Role in the Development of Supported Catalysts (Research Context)
In the field of heterogeneous catalysis, potassium bis(oxalato)platinate(II) is valued as a precursor for preparing supported platinum catalysts. samaterials.comsamaterials.co.uk The primary advantage of using this compound is that it is a chloride-free source of platinum. orientjchem.org The presence of chloride ions in catalysts prepared from common precursors like potassium tetrachloroplatinate(II) can be detrimental, as chloride can poison the active sites of the metal catalyst, thereby inhibiting its activity in various reactions. orientjchem.org
The preparation of supported catalysts typically involves impregnating a high-surface-area support material, such as alumina (B75360) (Al₂O₃), with an aqueous solution of potassium bis(oxalato)platinate(II). orientjchem.org Subsequent thermal decomposition of the precursor at relatively low temperatures leads to the formation of highly dispersed platinum metal nanoparticles on the support surface. orientjchem.org This method allows for the creation of chloride-free catalysts with uniformly distributed active sites. orientjchem.org
Research has shown that the nature of the support material can significantly influence the catalytic performance by affecting the dispersion of the active phase and the reducibility of the oxide precursors. mdpi.com The interaction between the platinum species and the support can also play a crucial role in stabilizing the catalytically active nanoparticles. acs.org
Building Block for One-Dimensional Conducting Materials
Potassium bis(oxalato)platinate(II) is a key component in the synthesis of one-dimensional (1D) conducting materials. These materials, often referred to as molecular metals, exhibit interesting electrical properties due to the stacking of planar [Pt(C₂O₄)₂]ⁿ⁻ anions. The platinum atoms in these stacks are arranged in a linear chain, allowing for the delocalization of electrons along the chain, which gives rise to electrical conductivity.
A significant area of research involves the synthesis of partially oxidized bis(oxalato)platinate salts. By reacting potassium bis(oxalato)platinate(II) with an oxidizing agent, a mixed-valence state is created in the platinum chain, which is essential for achieving high conductivity. researchgate.net The degree of partial oxidation can be controlled to tune the electrical properties of the resulting material.
Researchers have synthesized and studied a variety of these 1D conductors, such as M₀.₈[Pt(C₂O₄)₂]·(H₂O)ₓ, where M is a divalent metal cation like Co²⁺, Ni²⁺, or Cu²⁺. aps.orgnih.gov The crystal structure of these compounds reveals that the [Pt(C₂O₄)₂]ⁿ⁻ anions are stacked along a crystallographic axis, with varying inter-platinum distances that influence the electrical conductivity. nih.gov For example, a compound with shorter inter-platinum distances generally exhibits higher electrical conductivity. nih.gov The electrical properties of these materials are also sensitive to factors like temperature and pressure. aps.orgnih.gov
Table 2: Properties of One-Dimensional Conductors Derived from Bis(oxalato)platinate
| Compound | Average Pt Oxidation State | Inter-Platinum Distance (Å) | Room Temperature Conductivity (S cm⁻¹) | Activation Energy (meV) |
| [Cu(bpy)(H₂O)n]₆[Pt(ox)₂]₇·7H₂O | +2.29 | 2.762 (longest) | 0.9-0.5 | 29 |
| [Cu(bpy)(H₂O)n]₈[Pt(ox)₂]₁₀·8H₂O | +2.40 | 3.0082 (longest) | 1.3 x 10⁻³ | 67 |
Probing Metal-Biomolecule Interactions (as a Model System)
The study of interactions between metal complexes and biomolecules is fundamental to understanding various biological processes and the mechanism of action of metal-based drugs. Potassium bis(oxalato)platinate(II) and its derivatives serve as valuable model systems in this area of research. mdpi.com
The oxalate ligands in these complexes can engage in interactions with biological macromolecules such as proteins and nucleic acids. The ability of platinum(II) complexes to bind to DNA is the basis for the anticancer activity of drugs like cisplatin and oxaliplatin. By studying the interactions of simpler model systems like potassium bis(oxalato)platinate(II) with DNA components, researchers can gain insights into the binding modes and structural changes that occur. For instance, studies have investigated the interaction of platinum(II) oxalato complexes with biomolecules like cysteine, glutathione, and guanosine (B1672433) 5'-monophosphate using techniques such as ESI-MS. mdpi.com
These model studies help in elucidating the factors that govern the reactivity of platinum complexes towards biological targets, which is crucial for the rational design of new metallodrugs with improved efficacy and reduced side effects. db-thueringen.de
Supramolecular Chemistry Building Blocks
In the field of supramolecular chemistry, which focuses on the design and synthesis of large, well-defined structures from smaller molecular components, potassium bis(oxalato)platinate(II) acts as a versatile building block. The planar geometry of the [Pt(C₂O₄)₂]²⁻ anion and its ability to participate in non-covalent interactions make it suitable for constructing complex supramolecular assemblies.
The oxalate ligands can act as hydrogen bond acceptors, while the platinum center can participate in metallophilic interactions. These interactions, along with others like π-π stacking, can be exploited to direct the self-assembly of intricate architectures. For example, the reaction of bis(oxalato)platinate(II) with other metal complexes can lead to the formation of extended structures with interesting topologies and properties. Research has shown the self-assembly of neutral platinum-based supramolecular ensembles incorporating oxocarbon dianions and oxalate. acs.org
The use of potassium bis(oxalato)platinate(II) as a building block opens up possibilities for creating new functional materials with applications in areas such as catalysis, molecular recognition, and electronics.
Conclusion and Future Research Perspectives
Current Gaps in Understanding
Despite its utility, several aspects of the chemistry of potassium bis(oxalato)platinate(II) and its derivatives remain underexplored. A primary challenge is the definitive structural elucidation of many of its reaction products. Researchers have reported difficulties in growing single crystals of sufficient quality for X-ray diffraction analysis, particularly for more complex derivatives involving large organic ligands. mdpi.com This limitation hinders the precise understanding of the geometric and electronic structures, which are critical for interpreting reactivity and biological activity.
Furthermore, while the compound's role as a precursor is well-established, detailed mechanistic studies of its transformation into other species are often lacking. For instance, the precise kinetic and mechanistic pathways involved in the thermal decomposition to form supported catalysts are not fully understood. samaterials.com Similarly, the hydrolysis and ligand substitution reactions, which are crucial for the activation of platinum-based anticancer agents, warrant more detailed investigation. mdpi.com The intrinsic biological activity of the potassium bis(oxalato)platinate(II) anion itself is another area of ambiguity, as studies typically focus on the properties of the complexes synthesized from it. mdpi.comdergipark.org.trnih.gov
Emerging Research Directions and Methodologies
The future of research on compounds derived from potassium bis(oxalato)platinate(II) is being shaped by innovative methodologies and a shift towards creating more complex, functional molecules.
Advanced Characterization and Computational Chemistry: To overcome the challenges in structural analysis, researchers are turning to a combination of techniques. The synergy between experimental methods like multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt), FT-IR, and Raman spectroscopy, and theoretical approaches such as Density Functional Theory (DFT), is becoming indispensable. mdpi.comnih.gov DFT calculations can predict geometries and spectroscopic properties, providing valuable insights where experimental crystal structures are unavailable. researchgate.net
Development of Platinum(IV) Prodrugs: A significant trend in medicinal chemistry is the design of Pt(IV) complexes as prodrugs. mdpi.com These octahedral complexes are more kinetically inert than their square planar Pt(II) counterparts and can be designed to be activated by the reducing environment within tumor cells. dovepress.comnih.gov Potassium bis(oxalato)platinate(II) is a valuable starting point for creating Pt(II) platforms that can then be oxidized to Pt(IV) species with axially coordinated ligands, which can themselves be biologically active, leading to multifunctional therapeutic agents. mdpi.com
Photocatalysis and Photodynamic Therapy: The photosensitivity of metal-oxalate complexes is an area of growing interest. researchgate.net Future work could explore the potential of potassium bis(oxalato)platinate(II) derivatives in photocatalysis, either for organic synthesis or for environmental remediation. In a therapeutic context, this could lead to new photodynamic therapy agents that can be activated by light at a specific target site, potentially reducing side effects.
The table below summarizes these emerging research directions.
| Research Direction | Key Methodologies & Focus | Potential Applications |
| Multifunctional Pt(IV) Prodrugs | Synthesis of Pt(IV) complexes from the Pt(II) oxalato core; attachment of bioactive axial ligands. | Targeted cancer therapy, oral administration of platinum drugs, reduced side effects. mdpi.comdovepress.comnih.gov |
| Advanced Structural Elucidation | Combination of solid-state NMR, DFT calculations, and mass spectrometry. | Accurate structure-property relationship determination, rational drug design. mdpi.comresearchgate.net |
| Photocatalytic Systems | Investigation of the photochemical properties of derived complexes under UV or visible light. | Green chemistry, environmental remediation, photodynamic therapy. researchgate.net |
| Synergistic Drug Design | Incorporation of other known organic therapeutic agents as ligands in the platinum complex. | Overcoming drug resistance, combination therapy in a single molecule. dovepress.com |
Potential for Further Exploration of Reactivity and Structure-Property Relationships
A deeper understanding of the fundamental reactivity of potassium bis(oxalato)platinate(II) is essential for the rational design of new materials and therapeutic agents. The relationship between the structure of its derivatives and their resulting properties is a rich field for future investigation.
Ligand Substitution Dynamics: Systematic studies on the kinetics and thermodynamics of replacing the bidentate oxalate (B1200264) ligands with a wide variety of other monodentate and bidentate ligands are needed. Investigating how factors like ligand steric bulk, electronic properties, and chelate ring size influence reaction rates and the stability of the final product will provide a predictive framework for synthesis. mdpi.comacs.org This knowledge is crucial for tuning the reactivity of potential drug candidates, as the lability of the leaving group can significantly impact the rate of DNA binding. dergipark.org.tr
Tuning of Redox Potentials: The oxalate ligand plays a key role in modulating the electronic properties of the platinum center. Further research could focus on how systematically modifying the oxalate ligand or substituting it with other dicarboxylates affects the Pt(II)/Pt(IV) redox potential. nih.gov This is critical for designing Pt(IV) prodrugs that are stable in the bloodstream but are readily reduced to their active Pt(II) form within the target cells.
Exploration of Chirality: The introduction of chiral ligands to the platinum center can lead to stereospecific interactions with biological macromolecules like DNA and enzymes, potentially enhancing therapeutic efficacy and reducing off-target effects. dovepress.com Using potassium bis(oxalato)platinate(II) as a starting material to create chiral complexes is a promising strategy for developing next-generation platinum drugs with novel mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
